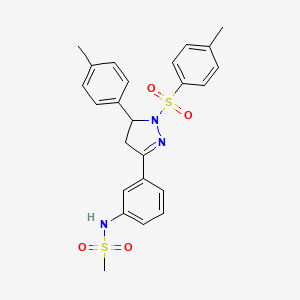

N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic small molecule featuring a 4,5-dihydro-1H-pyrazole core substituted with a p-tolyl group at position 5 and a tosyl (p-toluenesulfonyl) group at position 1. The phenyl ring at position 3 is further functionalized with a methanesulfonamide group.

Properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S2/c1-17-7-11-19(12-8-17)24-16-23(20-5-4-6-21(15-20)26-32(3,28)29)25-27(24)33(30,31)22-13-9-18(2)10-14-22/h4-15,24,26H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRILSYTBYCSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: Synthesis of 5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole:

p-Tolylhydrazine reacts with a suitable aldehyde under acidic conditions to form the desired pyrazole.

Tosylation of the resulting pyrazole using tosyl chloride and a base like pyridine.

Step 2: Coupling with 3-bromophenylmethanesulfonamide:

A palladium-catalyzed Suzuki coupling reaction can be used to attach the 3-bromophenylmethanesulfonamide to the tosylated pyrazole, using a palladium catalyst, a phosphine ligand, and a base in a solvent such as ethanol.

Industrial Production Methods:

Large-scale production may involve continuous flow chemistry techniques to optimize reaction times and yields.

Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

Oxidation: Potential conversion to sulfoxides or sulfones under oxidative conditions using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Potential hydrogenation of double bonds under catalytic conditions, using palladium on carbon in hydrogen atmosphere.

Substitution: Possible nucleophilic substitution at the sulfonamide group with nucleophiles like amines.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid, Hydrogen peroxide.

Reduction: Palladium on carbon with hydrogen.

Substitution: Amines or other nucleophiles under basic conditions.

Major Products Formed:

Sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for potential anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and catalysis techniques.

Mechanism of Action

Molecular Targets and Pathways:

The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding.

It may interact with cellular signaling pathways, modulating protein expression or activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares structural homology with several sulfonamide-containing pyrazole derivatives. Key structural differences lie in the substituents on the pyrazole core, the sulfonamide group, and the attached aromatic rings. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison

Pharmacological Activity and Substituent Effects

- The 2-ethoxyphenyl derivative showed strong binding to MPXV proteins, attributed to hydrophobic interactions and hydrogen bonding with viral polymerase . The p-tolyl group in the target compound may confer similar interactions, but experimental validation is lacking.

- Analgesic Activity: Nicotinoyl and chlorophenyl substituents () correlate with analgesic effects, likely mediated through COX or opioid receptor modulation . The absence of these groups in the target compound suggests divergent applications.

- Structural Impact of Sulfonamides : Methanesulfonamide groups enhance solubility and metabolic stability compared to bulkier benzenesulphonamide derivatives (e.g., ). This may improve bioavailability in antiviral candidates .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility : The p-tolyl and tosyl groups in the target compound increase hydrophobicity (higher LogP) compared to 2-ethoxyphenyl or 3-hydroxyphenyl derivatives. This could affect membrane permeability and CNS penetration.

- Metabolic Stability : Sulfentrazone metabolites () undergo hydroxylation and demethylation, suggesting that similar pathways may apply to the target compound. The tosyl group may slow hepatic clearance compared to propionyl or benzoyl substituents .

Key Research Findings

- Docking Studies : Pyrazole derivatives with electron-donating substituents (e.g., ethoxy, methoxy) show stronger binding to viral proteins than unsubstituted analogs .

- MD Simulations : Stability of pyrazole derivatives in binding pockets correlates with substituent rigidity (e.g., tosyl vs. propionyl) .

Biological Activity

N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tosylated pyrazole derivatives with various phenolic compounds. The compound's structure has been confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which have elucidated its molecular geometry and functional groups .

Key Structural Features

- Molecular Formula: C19H19N3O5S

- Functional Groups: Sulfonamide, pyrazole, tosyl group

- Crystallographic Data: Crystal structures reveal hydrogen bonding interactions that contribute to the compound's stability .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of sulfonamide-based pyrazoles have shown enhanced anticancer properties by inhibiting key cellular pathways involved in tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antimicrobial | Exhibits activity against bacterial strains |

The proposed mechanism for the anticancer activity includes the inhibition of specific enzymes involved in cell proliferation and survival. For instance, sulfonamide derivatives have been reported to inhibit carbonic anhydrase, which plays a crucial role in tumor metabolism .

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

- Study on Anticancer Properties : A derivative similar to this compound was tested against human esophageal squamous cell carcinoma. The results showed a significant reduction in cell viability when treated with the compound, suggesting its potential as a therapeutic agent .

- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of related sulfonamides. The findings indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst loading) based on analogous procedures. For example, using 1,4-dioxane with triethylamine as a base (as in related pyrazole syntheses) may enhance reaction efficiency . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) can improve purity. Yield improvements (e.g., 70% in analogous syntheses) are achievable by controlling stoichiometry and reaction time .

Q. What spectroscopic and crystallographic techniques are recommended for confirming the compound’s structure?

- Methodological Answer :

- 1H NMR : Analyze aromatic proton environments (δ 7.35–7.50 ppm for tosyl and phenyl groups) and diastereotopic protons in the dihydropyrazole ring (δ 3.0–4.0 ppm) .

- X-ray crystallography : Resolve the crystal lattice (monoclinic system, space group P21/c) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 470.56 for analogous compounds) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding the compound’s electronic properties and reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to:

- Optimize molecular geometry and compare with X-ray data to validate computational models .

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with biological targets or electrophiles .

- Simulate UV-Vis spectra for comparison with experimental data to identify electronic transitions .

Q. What strategies can address low solubility during biological testing?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility .

- Structural analogs : Introduce polar substituents (e.g., hydroxyl or amine groups) on the phenyl ring, as seen in related sulfonamide derivatives, to improve hydrophilicity .

- Micellar encapsulation : Use non-ionic surfactants (e.g., Tween-80) to solubilize the compound for in vitro assays .

Q. How can researchers resolve contradictions in spectral data post-synthesis (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Impurity analysis : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates or oxidation products) .

- Dynamic NMR : Investigate tautomerism or conformational exchange in the dihydropyrazole ring, which may cause peak splitting .

- Cross-validate with XRD : Compare experimental NMR shifts with DFT-predicted values to rule out structural misassignments .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent variation : Modify the p-tolyl or tosyl groups (e.g., fluorophenyl or methylsulfonyl analogs) to assess steric/electronic effects on bioactivity .

- In vitro assays : Prioritize targets linked to sulfonamide pharmacophores (e.g., carbonic anhydrase or kinase inhibition) using enzyme inhibition assays .

- Data normalization : Use positive controls (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .

Q. How can trace-level impurities or degradation products be detected and quantified?

- Methodological Answer :

- HPLC-MS/MS : Employ reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Use MRM (multiple reaction monitoring) for sensitive quantification .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways and identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.